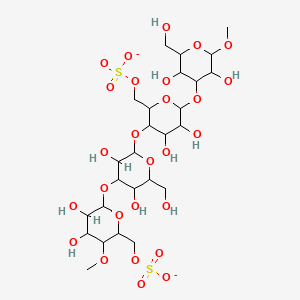Porphyran
CAS No.:
Cat. No.: VC16543783
Molecular Formula: C26H44O27S2-2
Molecular Weight: 852.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C26H44O27S2-2 |
|---|---|
| Molecular Weight | 852.7 g/mol |
| IUPAC Name | [6-[3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-3-[4-[3,4-dihydroxy-5-methoxy-6-(sulfonatooxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]methyl sulfate |
| Standard InChI | InChI=1S/C26H46O27S2/c1-43-19-9(5-45-54(37,38)39)49-24(15(33)13(19)31)53-22-12(30)8(4-28)48-26(18(22)36)51-20-10(6-46-55(40,41)42)50-25(16(34)14(20)32)52-21-11(29)7(3-27)47-23(44-2)17(21)35/h7-36H,3-6H2,1-2H3,(H,37,38,39)(H,40,41,42)/p-2 |
| Standard InChI Key | RIDUXJIEDWEUGS-UHFFFAOYSA-L |
| Canonical SMILES | COC1C(OC(C(C1O)O)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)OC4C(C(OC(C4O)OC)CO)O)COS(=O)(=O)[O-])CO)O)COS(=O)(=O)[O-] |
Introduction
Chemical Composition and Structural Elucidation
Core Structural Features
The primary structure of porphyran comprises repeating disaccharide units of β-D-galactose and α-L-galactose-6-sulfate, with occasional substitutions by 3,6-anhydro-α-L-galactose . Advanced analytical techniques, including electrospray ionization time-of-flight mass spectrometry (ESI-TOF-MS), have revealed oligomeric fractions with varying degrees of polymerization (DP 1–13) and sulfation (1–7 sulfate groups per oligomer) . For instance, acid-hydrolyzed oligo-porphyran (OP) from Porphyra haitanensis contains monosulfate-, disulfate-, and trisulfate-oligogalactans, alongside trisulfate oligo-methyl-galactans .
Structural Variability and Analytical Challenges
Structural heterogeneity arises from extraction methods, such as hot-water extraction, enzymatic hydrolysis, and acid treatment, which differentially impact sulfate retention and glycosidic bond cleavage . For example, porphyran extracted via hot water retains higher sulfate content (18.32%) compared to enzymatic methods, which may preferentially degrade sulfated regions . Seasonal variations also modulate composition; Porphyra capensis exhibits a 1.2:1 ratio of α-L-galactose-6-sulfate to 3,6-anhydrogalactose, whereas P. haitanensis favors sulfated residues over anhydro forms .
Extraction and Purification Methodologies
Emerging Approaches
Enzymatic hydrolysis using porphyranases, though limited by enzyme availability, offers specificity in generating oligomers with defined DP . Acid hydrolysis, while efficient, risks desulfation and requires stringent pH control to preserve sulfate groups . Recent innovations in microwave-assisted extraction and ultrasonic degradation aim to balance yield with structural integrity, though standardization remains elusive .
Biological Activities and Mechanisms of Action
Antioxidant and Anti-Inflammatory Effects
Porphyran scavenges reactive oxygen species (ROS) via sulfated galactan motifs, which donate electrons to stabilize free radicals . In murine models, oligo-porphyran (OP) reduces lipid peroxidation by 40% and enhances superoxide dismutase (SOD) activity by 25%, correlating with decreased inflammation in colitis models .
Nephroprotective Properties
OP demonstrates gender-specific efficacy in glycerol-induced acute renal failure (ARF) models. Female rats treated with OP (50 mg/kg) showed a 60% reduction in mortality, while males exhibited normalized blood urea nitrogen (BUN) and serum creatinine levels .
Table 1: Effects of Oligo-Porphyran on Renal Parameters in ARF Rats
Gastrointestinal Health and Prebiotic Activity
Porphyra haitanensis porphyran (PHP) enhances intestinal barrier function by upregulating tight junction proteins (ZO-1 and occludin) and increasing mucin-producing goblet cells by 35% . Fermentation of PHP by gut microbiota elevates short-chain fatty acid (SCFA) production, notably butyrate (2.8-fold increase), which supports colonocyte health .
Gut Microbiota Interactions and Microbial Adaptation
Porphyran-Degrading Enzymes in the Human Gut
Metagenomic analyses reveal that 54–67% of East Asian coastal populations harbor gut bacteria with porphyranase genes (e.g., Bacteroides plebeius), enabling porphyran digestion . These enzymes, absent in Western populations, reflect dietary adaptation to seaweed-rich diets .
Table 2: Prevalence of Porphyranase Genes in Asian Populations
| Population | Prevalence (%) | Dominant Enzyme Group |
|---|---|---|
| Coastal China | 54 | GI, GIII |
| Coastal Japan | 67 | GII, GIIIrec |
| Inland Asia | <5 | N/A |
| Data sourced from metagenomic studies of 2313 individuals . |
Future Research Directions and Challenges
Standardization of Extraction Protocols
Developing universally accepted methods for porphyran isolation is critical to ensure batch-to-batch consistency, particularly for pharmaceutical applications .
Enzyme Engineering for Oligomer Production
Synthetic biology approaches to engineer porphyranases could enable tailored oligomers with optimized bioactivity, circumventing current reliance on acid hydrolysis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume